![molecular formula C23H24O2 B1671071 3-[2-(5,5,8,8-四甲基-6,7-二氢萘-2-基)乙炔基]苯甲酸 CAS No. 1010694-08-2](/img/structure/B1671071.png)
3-[2-(5,5,8,8-四甲基-6,7-二氢萘-2-基)乙炔基]苯甲酸
描述
The compound “3-[2-(5,5,8,8-Tetramethyl-6,7-dihydronaphthalen-2-yl)ethynyl]benzoic acid” is a type of aromatic retinoid . Aromatic retinoids with a meta-substituted aromatic ring bridge, such as this compound, function as retinoid receptor panagonists by activating both retinoic acid and retinoid X receptors to induce gene transcription . This makes them potential candidates for retinoid drug development .
科学研究应用
RXR-选择性激动作用
与3-[2-(5,5,8,8-四甲基-6,7-二氢萘-2-基)乙炔基]苯甲酸结构相关的化合物,如磺酸类似物和新型类似物,已经合成并评估其作为选择性视黄醇X受体(RXR)激动剂的潜力。这些类似物已显示出在结合RXR和与RXR响应元件介导的转录活性相关的测定中的潜力。它们在抑制皮肤T细胞淋巴瘤(CTCL)细胞增殖方面的有效性表明了它们的治疗潜力,其中几种化合物显示出更具选择性的RXR激活和与视黄酸受体(Heck et al., 2016)的最小交叉信号。
荧光中的双发射
一种衍生物,3-(1,4-二氢萘-2-基氨基)苯甲酸,在不同溶剂条件、pH值和激发波长下展示出独特的可调荧光发射。该化合物显示出独立的双荧光发射,表明其在荧光材料和传感器领域的潜在应用(Singh & Baruah, 2017)。
衍生物的合成和评估
已合成了2-[(3-氰基-1-氧代-4-(3,4,5-三甲氧基苯基)-1,2,3,4-四氢萘-2-基)硫]苯甲酸衍生物,具有显著的立体选择性和改善的产率。这些化合物被评估其生物活性,展示了核心结构在药物化学中的多功能性和应用(Chaitramallu et al., 2017)。
PET成像研究
部分RXR激动剂衍生物,如1-[(3,5,5,8,8-五甲基-5,6,7,8-四氢萘-2-基)氨基]苯并三唑-5-羧酸,已用碳-11标记用于PET成像研究。这些研究旨在检查大脑摄取和生物分布,为它们在中枢神经系统疾病的潜在治疗应用提供见解(Shibahara et al., 2017)。
干细胞分化
合成的视黄醇衍生物,包括3-[2-(5,5,8,8-四甲基-6,7-二氢萘-2-基)乙炔基]苯甲酸类似物,已被探索其诱导干细胞分化的能力,特别是在神经组织中。这些研究强调了结构修饰在增强生物活性和稳定性方面相对于全反式视黄酸的重要性(Christie et al., 2008)。
作用机制
- By binding to the β5 subunit, EC 19 modulates proteasomal activity, affecting protein turnover and cellular homeostasis .
Target of Action
Mode of Action
属性
IUPAC Name |
3-[2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethynyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24O2/c1-22(2)12-13-23(3,4)20-15-17(10-11-19(20)22)9-8-16-6-5-7-18(14-16)21(24)25/h5-7,10-11,14-15H,12-13H2,1-4H3,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMRFEKRJNZQOSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(C2=C1C=CC(=C2)C#CC3=CC(=CC=C3)C(=O)O)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary target of EC19?
A: EC19 interacts with the retinoic acid receptor (RAR) family of nuclear receptor proteins, particularly showing specificity for the RARβ subtype. [, ]
Q2: How does EC19 binding to RARs influence cellular processes?
A: Upon binding to RARs, EC19 induces the differentiation of cultured stem cells. [] Specifically, it has been observed to direct human embryonal carcinoma cells towards epithelial-like derivatives. []
Q3: What are some of the downstream effects of EC19 observed in cancer cell lines?
A: In colorectal cancer cell line Caco-2, EC19 exhibits antiproliferative and cytotoxic effects, induces apoptosis, and causes cell cycle arrest. [, ] It also reduces cellular metastasis by influencing the expression of E-cadherin, retinoic acid-induced 2 (RAI2), and Werner (WRN) genes. []
Q4: Does EC19 impact mitochondrial dynamics?
A: While not directly studied, research on diabetic nephropathy suggests a link between EC19's structural analog, all-trans-retinoic acid (ATRA), and mitochondrial dynamics. ATRA influences the expression of mitochondrial fission and fusion proteins. [] Further investigation is needed to determine if EC19 exerts similar effects.
Q5: What is the molecular formula and weight of EC19?
A5: While not explicitly stated in the provided research, the molecular formula can be deduced from the chemical name as C23H24O2. The molecular weight is calculated to be 332.44 g/mol.
Q6: Is there any spectroscopic data available for EC19?
A6: The provided research papers do not include specific spectroscopic data for EC19.
Q7: Are there studies on EC19's material compatibility, catalytic activity, or computational modeling?
A7: The available research focuses primarily on EC19's biological activity and its effects on cellular processes. No information is available regarding its material compatibility, catalytic properties, or computational modeling.
Q8: How does the structure of EC19 compare to all-trans-retinoic acid (ATRA)?
A: EC19 is a synthetic analogue of ATRA, designed for increased stability. [] The primary structural difference lies in the position of the terminal carboxylic acid group. [, ]
Q9: What is the impact of the structural differences between EC19 and ATRA on their biological activity?
A: Despite structural similarities, EC19 and ATRA exhibit distinct biological effects. While both induce differentiation in stem cells, EC19 demonstrates specificity for RARβ, while ATRA activates all RAR subtypes. [] In chick embryo models, EC19 predominantly induces facial phenotypes, while ATRA primarily affects limb development. [, ]
Q10: What is the stability profile of EC19?
A: EC19 was designed to overcome the instability of natural retinoids like ATRA. [] It is photostable and resistant to isomerization upon exposure to light or heat, offering advantages in experimental reproducibility and standardization. [, ]
Q11: Are there specific formulation strategies employed to enhance EC19's stability, solubility, or bioavailability?
A: The research primarily utilizes DMSO as a solvent for EC19 in in vitro and in ovo studies. [, ] Further research is needed to explore alternative formulation approaches for optimizing its delivery and bioavailability.
Q12: Is there information on SHE regulations, PK/PD, in vivo efficacy, resistance mechanisms, toxicity, or biomarkers associated with EC19?
A12: The provided research primarily focuses on the in vitro characterization of EC19 and its effects in cellular and chick embryo models. Data regarding SHE regulations, PK/PD, in vivo efficacy in animal models or clinical trials, resistance mechanisms, toxicology, or specific biomarkers is limited.
Q13: What analytical methods have been used to characterize and study EC19's effects?
A13: Several analytical techniques have been employed to investigate EC19, including:
- Cell-based assays: Assessing antiproliferative activity (MTT assay), apoptosis (AV/PI staining), cell cycle analysis, and gene expression analysis. [, ]
- Immunocytochemistry and Western blotting: Analyzing protein expression and localization. [, ]
- Transwell invasion assay: Evaluating cellular metastasis. []
- MALDI-TOF MS: Profiling protein expression changes in stem cells. []
- Fourier Transform Infrared Micro-Spectroscopy (FT-IRMS): Monitoring stem cell differentiation. []
- Enzyme-linked immunosorbent assay (ELISA): Quantifying protein expression. [, ]
Q14: Is there information available concerning the environmental impact, dissolution properties, analytical method validation, or quality control measures related to EC19?
A14: The provided research primarily focuses on understanding the biological activity of EC19. Data related to its environmental impact, dissolution and solubility, analytical method validation, and quality control measures are not discussed.
Q15: Are there studies on the immunogenicity, drug transporter interactions, effects on drug-metabolizing enzymes, or biodegradability of EC19?
A15: The current research on EC19 does not provide information regarding its immunogenicity, interactions with drug transporters, potential for inducing or inhibiting drug-metabolizing enzymes, or biodegradability.
Q16: Are there alternative compounds with similar activity to EC19, and what is the historical context of its development?
A: ATRA serves as a natural counterpart to EC19, albeit with distinct biological effects and lower stability. [, , ] Other synthetic retinoids, such as EC23, have been developed alongside EC19, each displaying unique properties and activities. [, ] The development of these synthetic retinoids stems from the need for stable and reproducible tools for studying retinoid function and their potential therapeutic applications. [, , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



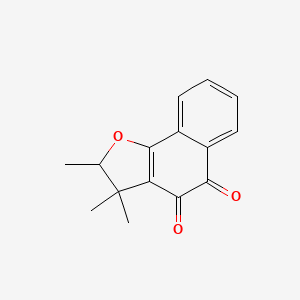


![2-(3,4-dichlorophenyl)-N-[(1R,2R)-5-methoxy-2-pyrrolidin-1-yl-1,2,3,4-tetrahydronaphthalen-1-yl]-N-methylacetamide](/img/structure/B1670993.png)
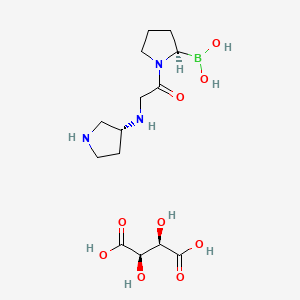
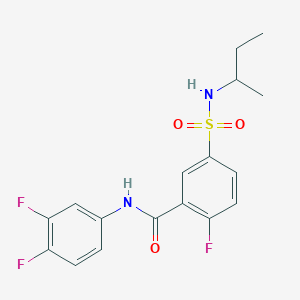
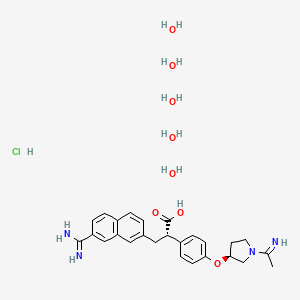
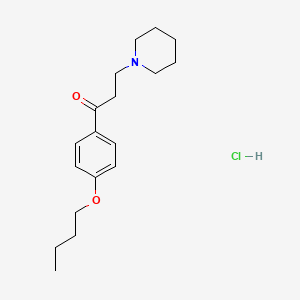

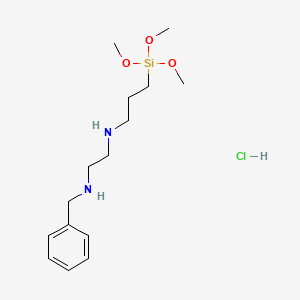
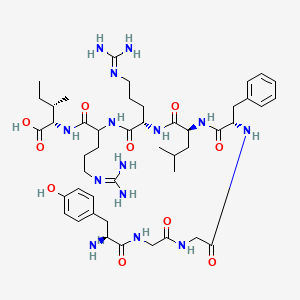


![1-{4-[2-(5-Methylfuran-2-yl)quinoline-4-carbonyl]piperazin-1-yl}ethan-1-one](/img/structure/B1671009.png)